Fmoc-Arg(Me)2-OH

Description

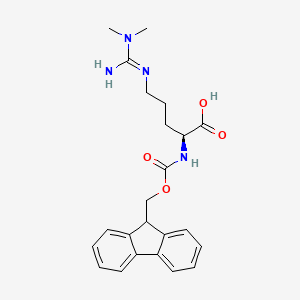

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAXLSMKNHJDNM-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673979 |

Source

|

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268564-10-9 |

Source

|

| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Symmetrical Dimethylarginine: Synthesis, Application, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Symmetrical dimethylarginine (SDMA) is a naturally occurring methylated form of the amino acid L-arginine, increasingly recognized for its role as a biomarker in various physiological and pathological processes. Its incorporation into synthetic peptides is crucial for research in drug discovery, proteomics, and diagnostics. The use of Nα-Fmoc-protected symmetrical dimethylarginine (Fmoc-Arg(Me)₂(sym)-OH) is central to the successful solid-phase peptide synthesis (SPPS) of SDMA-containing peptides. This technical guide provides a comprehensive overview of Fmoc-symmetrical dimethylarginine, including its chemical identity and CAS numbers, a detailed (generalized) synthesis protocol, its application in Fmoc-based SPPS, and robust analytical methods for quality control. This document is intended to serve as a practical resource for researchers, enabling a deeper understanding of the causality behind experimental choices and ensuring the integrity of their scientific outcomes.

Introduction: The Significance of Symmetrical Dimethylarginine and Fmoc Protection

Arginine methylation is a key post-translational modification that modulates protein function, including signal transduction and transcriptional regulation.[1] Symmetrical dimethylarginine (SDMA) is generated when protein arginine methyltransferases (PRMTs) add two methyl groups to the terminal guanidino nitrogen atoms of an arginine residue.[2] Elevated levels of circulating SDMA have been linked to renal disease and cardiovascular conditions, making it a significant clinical biomarker.[3][4]

To investigate the biological roles of SDMA and to develop novel peptide-based therapeutics and diagnostic tools, the precise incorporation of SDMA into peptide sequences is essential.[5] Solid-phase peptide synthesis (SPPS) is the method of choice for this purpose, and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely favored due to its mild deprotection conditions.[2][6] The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation.[7] Its removal is achieved with a mild base, typically piperidine, which preserves acid-labile side-chain protecting groups, a principle known as orthogonality.[8]

This guide focuses on Nα-Fmoc-Nω,Nω'-dimethyl-L-arginine, the key building block for introducing symmetrical dimethylarginine into peptides via Fmoc-SPPS.

Physicochemical Properties and CAS Number Identification

A clear understanding of the chemical identity of Fmoc-symmetrical dimethylarginine is fundamental for its correct use and procurement. It is commonly available as a free acid or as a hydrochloride salt, each having distinct CAS numbers.

| Property | Fmoc-NG,NG-dimethyl-L-arginine | Fmoc-NG,NG-dimethyl-L-arginine hydrochloride |

| Synonyms | Fmoc-Arg(Me)₂(sym)-OH, Fmoc-SDMA | Fmoc-Arg(Me)₂(sym)-OH·HCl, Fmoc-SDMA·HCl |

| CAS Number | 823780-66-1 | 823789-66-1, 1330286-46-8 |

| Molecular Formula | C₂₃H₂₈N₄O₄ | C₂₃H₂₈N₄O₄·HCl |

| Molecular Weight | 424.5 g/mol | 461.0 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Storage | 2-8 °C | 2-8 °C |

Data compiled from various chemical suppliers.[9][10][11]

The hydrochloride salt is often preferred for its improved solubility and stability. It is crucial for researchers to specify the desired form and corresponding CAS number when sourcing this reagent.

Synthesis of Fmoc-Symmetrical Dimethylarginine

While Fmoc-symmetrical dimethylarginine is commercially available, understanding its synthesis provides valuable insights into potential impurities and quality control. Below is a generalized, representative protocol for its preparation, based on established methods for amino acid modification and protection.[12][13]

Synthesis Workflow

Caption: Generalized workflow for the synthesis of Fmoc-symmetrical dimethylarginine.

Detailed Experimental Protocol (Generalized)

Step 1: Symmetrical Dimethylation of the Guanidino Group

-

Dissolution: Dissolve L-arginine in a suitable aqueous basic solution (e.g., sodium hydroxide). The base deprotonates the guanidinium group, making it nucleophilic.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the solution while maintaining a basic pH and controlling the temperature. The choice of methylating agent and reaction conditions is critical to favor symmetrical dimethylation and minimize over-methylation or methylation at the α-amino group.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, neutralize the reaction mixture and proceed with purification, which may involve ion-exchange chromatography to isolate the Nω,Nω'-dimethyl-L-arginine.

Step 2: Nα-Fmoc Protection

-

Dissolution: Dissolve the synthesized Nω,Nω'-dimethyl-L-arginine in an aqueous/organic solvent mixture (e.g., dioxane/water or acetone/water) containing a mild base such as sodium bicarbonate.[12]

-

Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent to the amino acid solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Acidify the reaction mixture to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed, and dried.

Step 3: Purification

-

Crystallization/Chromatography: Purify the crude Fmoc-Arg(Me)₂(sym)-OH by crystallization from a suitable solvent system or by flash column chromatography on silica gel to remove any unreacted starting materials or by-products.

-

Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.

Incorporation of Fmoc-Symmetrical Dimethylarginine into Peptides via SPPS

The successful incorporation of Fmoc-Arg(Me)₂(sym)-OH into a growing peptide chain requires careful consideration of coupling conditions due to the steric hindrance of the dimethylated guanidino group.

SPPS Workflow for a Single Coupling Cycle

Caption: A single coupling cycle for incorporating Fmoc-symmetrical dimethylarginine in SPPS.

Detailed Experimental Protocol for SPPS Incorporation

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) to which the preceding amino acid has been coupled and the N-terminal Fmoc group has been removed.[14]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[15]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

-

Coupling:

-

Activation: In a separate vessel, pre-activate Fmoc-Arg(Me)₂(sym)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent. Due to the steric hindrance of the dimethylated guanidino group, more potent coupling reagents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended over standard carbodiimides.[16]

-

Reaction: Add the activated amino acid solution to the resin, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure completion.[16] Microwave-assisted peptide synthesis can also be employed to accelerate the coupling.[17]

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIPEA can be performed.

-

Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Potential Challenges and Troubleshooting

-

Incomplete Coupling: Due to steric hindrance, incomplete coupling is a primary concern.

-

Solution: Employ more potent coupling reagents (HATU, HCTU), increase the equivalents of the amino acid and coupling reagents, extend the reaction time, or perform a double coupling.[16]

-

-

Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents can react with the free N-terminus of the peptide to form a guanidinium moiety, which terminates the chain.[18]

-

Solution: Pre-activate the Fmoc-amino acid before adding it to the resin to minimize the contact time between the free coupling reagent and the resin-bound peptide.[18]

-

-

Side Reactions of the Guanidino Group: Although the guanidino group of arginine is generally protected in SPPS, the dimethylated form is typically used without a side-chain protecting group. While less reactive than a free guanidino group, side reactions are still possible.

-

Solution: Careful control of reaction conditions and the use of appropriate scavengers during final cleavage are important. The most common side-reaction for arginine during coupling is δ-lactam formation, though this is less prevalent with the already modified guanidino group.[1]

-

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity of both the Fmoc-Arg(Me)₂(sym)-OH building block and the final SDMA-containing peptide.

Purity Assessment of Fmoc-Arg(Me)₂(sym)-OH

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of Fmoc-amino acids. A C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) is typically used.[19][20] Detection is commonly performed at 254 nm, corresponding to the absorbance of the Fmoc group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and identification of impurities.[9][22]

Characterization of SDMA-Containing Peptides

-

HPLC: RP-HPLC is used to purify the crude peptide after cleavage from the resin and to determine the purity of the final product.

-

Mass Spectrometry: ESI-MS or MALDI-TOF MS is used to confirm the correct molecular weight of the synthesized peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence and to distinguish between symmetrical and asymmetrical dimethylarginine residues based on their characteristic fragmentation patterns.[9][16][23] Symmetrically methylated peptides often show a neutral loss of monomethylamine (-31 Da) and dimethylcarbodiimide (-70 Da), while asymmetrically methylated peptides show a characteristic neutral loss of dimethylamine (-45 Da).[9]

Conclusion

The successful synthesis of peptides containing symmetrical dimethylarginine is a critical capability for researchers in a wide range of scientific disciplines. A thorough understanding of the properties of Fmoc-symmetrical dimethylarginine, coupled with optimized protocols for its synthesis and incorporation into peptides, is paramount. This guide provides the foundational knowledge and practical insights necessary to approach the synthesis of SDMA-containing peptides with confidence. By adhering to the principles of robust synthesis strategies, diligent reaction monitoring, and rigorous analytical characterization, researchers can ensure the quality and integrity of their synthetic peptides, thereby advancing our understanding of the biological roles of arginine methylation and facilitating the development of novel diagnostics and therapeutics.

References

- Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2004). A mass spectrometry based method for distinguishing between symmetrically and asymmetrically dimethylated arginine residues. Rapid communications in mass spectrometry, 18(8), 877–881. [Link]

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

- Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143–148. [Link]

- Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular cell, 33(1), 1–13. [Link]

- Rapp, E., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 38(1), 25–31. [Link]

- Request PDF. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]

- Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.

- Arbour, C. A., Wilson, J. T., & Fairlie, D. P. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. International journal of molecular sciences, 21(18), 6847. [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(8), 2043-2047. [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

- Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2559–2570. [Link]

- AnaSpec. (n.d.). Fmoc-Arg(Me)2-OH (symmetrical). [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

- Muñoz-Garrido, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

- Hart-Smith, G., & Raftery, M. J. (2009). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(2), 226–237. [Link]

- J&K Scientific. (n.d.). Na-Fmoc-Nω,ω-dimethyl-L-arginine (symmetrical). [Link]

- Boisvert, F. M., Côté, J., Boulanger, M. C., & Richard, S. (2003). Symmetrical dimethylarginine methylation is required for the localization of SMN in Cajal bodies and pre-mRNA splicing. The Journal of cell biology, 162(5), 957–969. [Link]

- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

- Wu, J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic letters, 24(18), 3334–3338. [Link]

- Leiper, J., & Nandi, M. (2011). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). Toxins, 3(9), 1100–1105. [Link]

- Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of chromatography. A, 1216(15), 3064–3077. [Link]

- Wetmore, J. B., et al. (2021). Plasma symmetric dimethylarginine as a metabolite biomarker of severe acute ischemic stroke. Frontiers in neurology, 12, 747589. [Link]

- Aapptec. (n.d.). This compound HCl sym.. [Link]

- ResearchGate. (n.d.).

- Gibson, C. L., et al. (2008). Enantioselective Syntheses of R-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. The Journal of organic chemistry, 73(19), 7522–7528. [Link]

- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)OH de synthtic method.

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 23. peptide.com [peptide.com]

A Technical Guide to Fmoc-Asymmetrical Dimethylarginine: Properties, Synthesis, and Characterization

Executive Summary: The post-translational methylation of arginine residues is a critical regulatory mechanism in cellular biology, influencing protein function, signal transduction, and gene expression. Asymmetrical dimethylarginine (ADMA) is a key endogenous molecule and a product of this process, acting as an inhibitor of nitric oxide synthases and implicated in various cardiovascular and metabolic diseases.[1][2] To investigate the biological roles of ADMA, researchers rely on synthetic peptides incorporating this modified amino acid. This guide provides a comprehensive technical overview of Nα-Fmoc-asymmetrical dimethylarginine (Fmoc-ADMA), the essential building block for this purpose. We will detail its physicochemical properties, with a focus on its molecular weight, outline its application in Fmoc-based solid-phase peptide synthesis (SPPS), provide validated experimental protocols, and discuss key analytical techniques for quality control.

Introduction to Arginine Methylation and ADMA

Protein arginine methylation is a widespread post-translational modification (PTM) where methyl groups are transferred from S-adenosylmethionine to the guanidino group of arginine residues, a reaction catalyzed by protein arginine methyltransferases (PRMTs).[1] This modification exists in three forms: monomethylarginine (MMA), symmetric dimethylarginine (SDMA), and asymmetric dimethylarginine (ADMA).[3] Type I PRMTs are responsible for the formation of ADMA.[3]

ADMA is not merely a static modification; it is a dynamic regulator and signaling molecule. Following proteolysis of parent proteins, ADMA is released into the cytoplasm and can enter circulation.[4] Its primary recognized function is the competitive inhibition of all nitric oxide synthase (NOS) isoforms, thereby reducing the production of nitric oxide (NO), a critical vasodilator and signaling molecule.[2][5] Elevated plasma levels of ADMA are associated with endothelial dysfunction and are considered a risk factor in numerous pathologies, including hypertension, renal failure, and atherosclerosis.[2] The ability to synthesize peptides containing ADMA residues is therefore crucial for developing research tools, diagnostic probes, and potential therapeutic agents.

Physicochemical Properties of Fmoc-Asymmetrical Dimethylarginine

The successful incorporation of ADMA into a synthetic peptide chain begins with a thorough understanding of the properties of the protected amino acid building block. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while a separate acid-labile group is required to protect the reactive guanidino side chain during synthesis.[6] The most common derivative for this purpose is Fmoc-ADMA(Pbf)-OH.[7][8]

Below is a summary of the key quantitative data for Fmoc-ADMA and its common derivatives used in peptide synthesis.

| Property | Fmoc-ADMA (Free Base) | Fmoc-ADMA-OH · HCl | Fmoc-ADMA(Pbf)-OH |

| Synonyms | Fmoc-Nω,Nω-dimethyl-L-arginine | Fmoc-L-Arg(Me)2-OH hydrochloride | Fmoc-L-ADMA(Pbf)-OH |

| CAS Number | 268564-10-9[9][10] | 268564-10-9[11] | 1185841-84-2[12] |

| Molecular Formula | C23H28N4O4[9][10] | C23H28N4O4 · HCl[11] | C36H44N4O7S[8][12] |

| Molecular Weight | 424.50 g/mol [10] | 461.0 g/mol [11] | 676.82 g/mol [8] |

| Appearance | White Powder or Crystals[13] | White Powder or Crystals[11] | White to Off-White Powder[12] |

| Storage Conditions | Store at 0-8 °C[13][14] | Store at 0-8 °C[11] | Store at -15 to -25°C[15] |

Note: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard side-chain protecting group for arginine in Fmoc-SPPS.[6]

The Role and Rationale of Fmoc-ADMA in Solid-Phase Peptide Synthesis (SPPS)

The choice of protecting group strategy is fundamental to the success of peptide synthesis. Fmoc-based SPPS has become the predominant method, largely supplanting the older t-butyloxycarbonyl (Boc) strategy.[]

Core Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The Fmoc group is labile to weak bases, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][17] This contrasts sharply with the harsh, repetitive acid treatments (e.g., trifluoroacetic acid) required in Boc-SPPS, preserving the integrity of sensitive PTMs and complex sequences.[7][18]

-

Orthogonality: The success of the strategy hinges on the use of orthogonal protecting groups. The α-amino (Fmoc) group is removed by a base, while the side-chain protecting groups (like Pbf on arginine) and the resin linker are stable to this base but are cleaved simultaneously at the end of the synthesis by a strong acid cocktail.[6][8] This prevents premature deprotection of the side chain during the synthesis cycles.

-

Real-Time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[6][19] This property allows for the quantitative monitoring of the deprotection step, which can be used to calculate the substitution level of the resin and to track the efficiency of each cycle.[20]

For ADMA, the guanidino side chain is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide coupling. The Pbf group is the standard choice as it provides sufficient steric hindrance and electronic deactivation, yet is reliably cleaved by standard TFA-based cocktails.[8][21]

Experimental Protocol: A Single Cycle of Fmoc-ADMA(Pbf)-OH Incorporation

This protocol outlines the essential steps for coupling Fmoc-ADMA(Pbf)-OH onto a growing peptide chain anchored to a solid-phase resin.

Prerequisites:

-

Solid-phase synthesis vessel containing peptide-resin with a free N-terminal amine.

-

Solvents: DMF, Dichloromethane (DCM).

-

Reagents: Fmoc-ADMA(Pbf)-OH, a coupling activator (e.g., HBTU, HATU), and a base (e.g., N,N-Diisopropylethylamine, DIPEA).

-

Deprotection solution: 20% (v/v) piperidine in DMF.

Step-by-Step Methodology:

-

Resin Swelling: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to ensure complete swelling and accessibility of the reaction sites.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine/DMF for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine/DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[22]

-

The completion of this step yields a free primary amine on the N-terminus of the growing peptide chain.

-

-

Washing: Wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of piperidine and the cleaved Fmoc adduct. A final wash with DCM and then DMF can also be performed.

-

Coupling Activation and Reaction:

-

In a separate vessel, pre-activate the Fmoc-ADMA(Pbf)-OH. Dissolve Fmoc-ADMA(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF. Allow to react for 2-5 minutes.

-

Add the activated amino acid solution to the synthesis vessel containing the washed, deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling efficiency can be enhanced with microwave-assisted methods.[22]

-

-

Post-Coupling Wash: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.[20] The resin is now ready for the next deprotection and coupling cycle.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the final synthetic peptide.

A. Quantification of Resin Loading via UV-Vis Spectroscopy

This technique is used to determine the substitution level of the first Fmoc-amino acid attached to the resin.

-

Principle: A precisely weighed sample of the dried Fmoc-amino acid-resin is treated with a known volume of piperidine solution. The resulting dibenzofulvene-piperidine adduct is measured by UV-Vis spectrophotometry, and its concentration is calculated using the Beer-Lambert law (A = εcl).[20]

-

Protocol:

-

Accurately weigh 2-5 mg of dried Fmoc-resin.

-

Add a defined volume (e.g., 10 mL) of 20% piperidine/DMF.

-

Agitate for 30 minutes to ensure complete cleavage.

-

Dilute an aliquot of the supernatant with DMF to fall within the linear range of the spectrophotometer.

-

Measure the absorbance at 301 nm (ε = 7800 M⁻¹cm⁻¹).[19]

-

Calculate the loading (mmol/g) using the formula: Loading = (A × V_dilution) / (ε × m_resin × pathlength).

-

B. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final cleaved peptide. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The peptide is detected by UV absorbance at ~220 nm. The resulting chromatogram provides a quantitative percentage of the main product relative to any impurities, such as deletion sequences or incompletely deprotected species.

C. Identity Confirmation via Mass Spectrometry (MS)

Mass spectrometry provides an exact mass of the final peptide, confirming its identity. High-resolution techniques like ESI-MS or MALDI-TOF are used to match the experimental mass with the theoretical calculated mass. Notably, ADMA and its isomer SDMA are isobaric (have the same mass) and cannot be distinguished by standard MS.[3] However, specialized tandem MS (MS/MS) methods can differentiate them by observing their characteristic neutral loss fragmentation patterns.[3]

Conclusion

Fmoc-asymmetrical dimethylarginine is an indispensable tool for researchers in biochemistry, pharmacology, and drug development. A precise understanding of its molecular weight and physicochemical properties, combined with the robust and versatile Fmoc-SPPS methodology, enables the synthesis of custom peptides that are vital for elucidating the complex roles of arginine methylation in health and disease. The application of rigorous analytical techniques ensures that these synthetic peptides are of the highest quality, providing reliable and reproducible results in downstream biological assays.

References

- AN PharmaTech Co Ltd. Fmoc-nw,w-dimethyl-l-arginine (asymmetrical). [Link]

- Coin, I., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. [Link]

- Wikipedia. Asymmetric dimethylarginine. [Link]

- Royal Society of Chemistry. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

- PubChem. N,N-Dimethylarginine. [Link]

- ResearchGate. The synthesis and metabolism of asymmetric dimethylarginine (ADMA). [Link]

- SLS Ireland. FMOC-ADMA(PBF)-OH. [Link]

- bioRxiv. Improved discrimination of asymmetric and symmetric arginine dimethylation by optimization of the normalized collision energy in HCD. [Link]

- Biotage.

- National Institutes of Health.

- FooDB. Showing Compound NG,NG-Dimethyl-L-arginine (FDB000508). [Link]

Sources

- 1. Asymmetric dimethylarginine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylarginine | C8H18N4O2 | CID 123831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. Fmoc-nw,w-dimethyl-l-arginine (asymmetrical)|268564-10-9--AN PharmaTech Co Ltd [anpharma.net]

- 10. scbt.com [scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. FMOC-ADMA(PBF)-OH CAS#: [m.chemicalbook.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 19. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. scientificlabs.ie [scientificlabs.ie]

- 22. biotage.com [biotage.com]

Mastering a Key Building Block: An In-depth Technical Guide to the Solubility of Fmoc-Arg(Me)2-OH in DMF

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Solubility Parameters of Fmoc-Arg(Me)2-OH in Peptide Synthesis.

In the intricate world of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the desired final peptide with high purity and yield. Among the diverse array of protected amino acids, this compound, or Nα-Fmoc-N',N'-dimethyl-L-arginine, presents unique opportunities and challenges, primarily centered around its solubility in the cornerstone solvent of SPPS, N,N-dimethylformamide (DMF). This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in DMF, offering field-proven insights and actionable protocols to empower researchers in overcoming potential hurdles and optimizing their synthetic workflows.

The Strategic Importance of this compound in Peptide Design

This compound is a critical reagent for introducing symmetrically or asymmetrically dimethylated arginine residues into synthetic peptides. This post-translational modification is of significant biological interest, as arginine methylation plays a crucial role in regulating protein-protein interactions, signal transduction, and gene expression. The ability to precisely incorporate dimethylated arginine residues allows for the synthesis of peptide-based tools to probe these biological processes and for the development of novel therapeutic peptides with enhanced properties. However, the physicochemical characteristics of this modified amino acid derivative directly impact its handling and efficacy in SPPS, with solubility being a primary consideration.

Unraveling the Physicochemical Drivers of Solubility in DMF

The solubility of this compound in DMF is a complex interplay of molecular interactions governed by the distinct chemical moieties of the solute and the properties of the solvent. A thorough understanding of these factors is essential for predicting and troubleshooting solubility issues.

The Influence of the Fmoc Group

The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for the SPPS workflow, can contribute to poor solubility through intermolecular π-π stacking interactions. This can lead to aggregation and the formation of gel-like phases, particularly at higher concentrations, impeding efficient dissolution and subsequent coupling reactions.

The Role of the Dimethylated Guanidinium Group

The dimethylation of the arginine side chain introduces several significant physicochemical changes compared to its unmodified counterpart. Asymmetrical dimethylation of the guanidinium group increases the hydrophobicity and the solvent-accessible surface area of the arginine side chain.[1] Furthermore, the replacement of hydrogen atoms with methyl groups reduces the hydrogen bonding capability of the guanidinium group.[1] While the pKa value of dimethylated arginine remains similar to that of unmodified arginine, these alterations in hydrophobicity and hydrogen bonding potential directly influence its interaction with the polar aprotic solvent, DMF.[2]

N,N-Dimethylformamide (DMF) as a Solvent

DMF is the most widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve a wide range of protected amino acids. As a polar aprotic solvent, it can solvate charged species and engage in dipole-dipole interactions. However, its ability to dissolve compounds with significant hydrophobic character or those prone to strong intermolecular interactions can be limited.

Caption: Factors influencing the solubility of this compound in DMF.

Quantitative Solubility Insights and Practical Implications

While precise, publicly available quantitative solubility data for this compound in DMF is limited, valuable insights can be drawn from related compounds. For instance, the solubility of the parent compound, N,N-dimethyl-L-arginine hydrochloride, in DMF is reported to be approximately 5 mg/mL.[3][4] This value serves as a useful, albeit indirect, benchmark. The addition of the large, hydrophobic Fmoc group would be expected to further influence this solubility, potentially decreasing it depending on the interplay of the factors discussed above.

Table 1: Solubility of a Related Arginine Derivative

| Compound | Solvent | Approximate Solubility | Reference |

| N,N-dimethyl-L-arginine hydrochloride | DMF | ~ 5 mg/mL | [3][4] |

The practical implication for researchers is that while standard concentrations used in SPPS (typically 0.1 to 0.5 M) may be achievable, careful observation during dissolution is critical. The potential for incomplete dissolution or aggregation necessitates a systematic approach to solution preparation.

Field-Proven Protocols for Optimal Dissolution

To ensure the complete and efficient dissolution of this compound in DMF for successful coupling in SPPS, the following step-by-step methodology is recommended. This protocol is designed as a self-validating system to address potential solubility challenges.

Materials and Reagents

-

This compound

-

High-purity, amine-free N,N-dimethylformamide (DMF)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile, dry reaction vessel

Step-by-Step Dissolution Workflow

-

Preparation: Ensure the reaction vessel is scrupulously clean and dry. Weigh the required amount of this compound directly into the vessel.

-

Solvent Addition: Add the calculated volume of high-purity DMF to achieve the desired concentration.

-

Initial Mixing: Immediately cap the vessel and vortex vigorously for 1-2 minutes. Visually inspect the solution for any undissolved particulate matter.

-

Sonication (If Necessary): If undissolved solid remains, place the vessel in an ultrasonic bath for 5-10 minute intervals. Sonication provides localized energy to break up aggregates and facilitate dissolution. After each interval, visually inspect the solution.

-

Gentle Warming (Use with Caution): In cases of persistent insolubility, gentle warming of the solution to approximately 30-40°C can be employed. However, prolonged heating should be avoided to minimize the risk of degradation.

-

Final Inspection: Once a clear, homogenous solution is obtained, it is ready for use in the coupling reaction. The solution should be used promptly after preparation.

Caption: Experimental workflow for dissolving this compound in DMF.

Troubleshooting and Advanced Strategies

In instances where solubility remains a challenge even with the standard protocol, several advanced strategies can be employed:

-

Co-solvents: The addition of a small percentage of a more potent solubilizing agent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), can enhance the solubility of this compound. However, compatibility with the specific SPPS chemistry and potential side reactions must be considered.

-

Lower Concentrations: If high concentrations are not strictly required, reducing the molarity of the this compound solution can often circumvent solubility issues.

-

In-situ Activation: For particularly difficult cases, performing the activation of the amino acid in the presence of the resin can sometimes be beneficial, as the activated species may have different solubility characteristics.

Conclusion: A Foundation for Synthetic Success

The solubility of this compound in DMF is a critical parameter that underpins its successful application in solid-phase peptide synthesis. By understanding the physicochemical principles at play and adhering to a systematic and observant approach to solution preparation, researchers can confidently and efficiently incorporate this important building block into their synthetic peptides. This guide provides the foundational knowledge and practical protocols to navigate the nuances of this compound solubility, ultimately contributing to the successful synthesis of complex and biologically relevant peptides.

References

- Product Information: NG,NG-dimethyl-L-Arginine (hydrochloride). Cayman Chemical. URL: https://www.caymanchem.com/product/80230/ng-ng-dimethyl-l-arginine-(hydrochloride)

- Nω-arginine dimethylation modulates the interaction between a Gly/Arg-rich peptide from human nucleolin and nucleic acids. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC149216/

- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem. URL: https://www.benchchem.com/technical-center/standard-protocol-for-solid-phase-peptide-synthesis-spps-using-fmoc-his-fmoc-oh

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-t-3.html

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. URL: https://www.chem.uci.edu/~jsnowick/group_website/protocols/Fmoc_SPPS_protocol_1.7.2.pdf

- Effect of Methylation on the Side-Chain pKa Value of Arginine. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26540340/

- Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. NIH. URL: https://www.pnas.org/doi/10.1073/pnas.2015243118

- Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect-based chemical-enrichment method. ResearchGate. URL: https://www.researchgate.net/publication/349480983_Global_profiling_of_arginine_dimethylation_in_regulating_protein_phase_separation_by_a_steric_effect-based_chemical-enrichment_method

- This compound (asymmetrical). Advanced ChemTech. URL: https://www.advancedchemtech.com/products/fmoc-argme2-oh-asymmetrical/

- This compound HCl (symmetrical). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-Arg_Me_2-OH-HCl-sym

- Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com. URL: https://www.medchemexpress.com/fmoc-arg-oh.html

- This compound (Symmetrical). American Elements. URL: https://www.americanelements.com/fmoc-arg-me2-oh-symmetrical-823780-66-1

- Fmoc-Arg(Me,Pbf)-OH Novabiochem. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/mm/852166

- This compound HCl sym.. Aapptec Peptides. URL: https://www.aapptec.com/fmoc-arg-me-2-oh-hcl-sym-p-1033.html

- SYNTHESIS NOTES. Aapptec Peptides. URL: https://www.aapptec.com/synthesis-notes-t-2.html

- Na-Fmoc-Nw,w-dimethyl-L-arginine (symmetrical) hydrochloride. Chem-Impex. URL: https://www.chemimpex.com/products/na-fmoc-nw-w-dimethyl-l-arginine-symmetrical-hydrochloride

- Fmoc-Arg-OH. TargetMol. URL: https://www.targetmol.com/Fmoc-Arg-OH-cas-91000-69-0

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-spps-of-cysteine-containing-peptides

- NG,NG-dimethyl-L-Arginine (ADMA, Asymmetric dimethylarginine). Cayman Chemical. URL: https://www.caymanchem.com/product/33576/ng-ng-dimethyl-l-arginine

- Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP.... ResearchGate. URL: https://www.researchgate.net/figure/Stability-of-Fmoc-Arg-X-OH-in-DMF-N-N-dimethylformamide-and-NBP-N-butylpyrrolidone_tbl1_326901830

- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc01201a

- Arginine increases the solubility of alkyl gallates through interaction with the aromatic ring. Oxford Academic. URL: https://academic.oup.com/jb/article/149/4/389/839000

- This compound unsym.. Aapptec Peptides. URL: https://www.aapptec.com/fmoc-arg-me-2-oh-unsym-p-1032.html

- Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. ResearchGate. URL: https://www.researchgate.

- Fmoc-N-Me-Arg(Pbf)-OH. Invivochem. URL: https://www.invivochem.com/products/fmoc-n-me-arg-pbf-oh

- Showing Compound NG,NG-Dimethyl-L-arginine (FDB000508). FooDB. URL: https://foodb.ca/compounds/FDB000508

- A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis. Benchchem. URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-the-efficacy-of-fmoc-arg-pbf-oh-in-complex-peptide-synthesis

Sources

- 1. Nω-arginine dimethylation modulates the interaction between a Gly/Arg-rich peptide from human nucleolin and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of methylation on the side-chain pKa value of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of Fmoc-Arg(Me)2-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-Nω,Nω-dimethyl-L-arginine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides containing asymmetrically dimethylated arginine residues. These post-translationally modified peptides are instrumental in studying a wide range of biological processes, including protein-protein interactions, signal transduction, and gene regulation. The chemical and chiral integrity of this compound is paramount for the successful synthesis of high-purity peptides. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its optimal storage and handling to ensure reproducible and reliable results in peptide synthesis.

Introduction: The Significance of this compound in Peptide Chemistry

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), offering a milder and more orthogonal protection strategy compared to the traditional Boc/Bzl chemistry.[1][2][3] The Fmoc group's lability to mild basic conditions, typically piperidine, allows for the use of acid-labile side-chain protecting groups, simplifying the synthesis of complex peptides.[3][4]

This compound, specifically, enables the incorporation of asymmetric dimethylarginine (ADMA) into peptide sequences. ADMA is a naturally occurring amino acid derivative that results from the post-translational modification of arginine residues by protein arginine methyltransferases (PRMTs).[5] It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated as a cardiovascular risk factor.[5][6] The ability to synthesize peptides containing ADMA is crucial for developing research tools to investigate its physiological and pathophysiological roles.[7][8]

Given its importance, maintaining the stability and purity of the this compound building block is a critical first step in any synthetic peptide endeavor. Degradation of this reagent can lead to failed syntheses, impurities that are difficult to remove, and ultimately, unreliable experimental outcomes.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its molecular structure, which includes the base-labile Fmoc group, the reactive guanidinium side chain, and a chiral center. Several degradation pathways can compromise the integrity of this compound.

Fmoc Group Hydrolysis

The Fmoc group, while stable to acidic conditions, is susceptible to hydrolysis under basic or even neutral pH conditions if moisture is present.[9] This leads to the formation of the free amino acid, which can cause out-of-sequence insertions during peptide synthesis.

Racemization

The α-carbon of all amino acids is chiral. While racemization is less of a concern for Fmoc-amino acids in their solid state, it can occur under certain conditions in solution, particularly during the activation step of peptide coupling. The use of appropriate coupling reagents and additives, such as HATU and HOAt, can minimize this side reaction.[10]

Side-Chain Reactions of the Guanidinium Group

The guanidinium group of arginine is highly basic and nucleophilic, making it prone to side reactions if not properly managed. Although the dimethylation in this compound reduces some of the reactivity compared to unsubstituted arginine, potential issues remain.

One of the most significant side reactions during the incorporation of arginine derivatives is δ-lactam formation. This intramolecular cyclization reaction leads to the formation of an ornithine derivative and truncation of the peptide chain. While side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are commonly used for Fmoc-Arg-OH to prevent this, this compound is often used without an additional side-chain protecting group due to the reduced nucleophilicity of the dimethylated guanidinium group.[11] However, careful control of coupling conditions is still necessary.

Diagram: Potential Degradation Pathways of this compound

Caption: Key degradation pathways for this compound.

Optimal Storage and Handling of this compound

Proper storage and handling are critical to preserving the quality of this compound. The following guidelines are based on best practices for Fmoc-protected amino acids.[9][12]

Recommended Storage Conditions

Adherence to optimal storage parameters will significantly extend the shelf-life and ensure the integrity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -80°C.[13][14] Short-term: 2-8°C.[9] | Lower temperatures slow down the rate of potential degradation reactions. While stable for short periods at ambient temperature, prolonged exposure can lead to a decrease in purity.[9] |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).[9] | Minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[9] |

| Light | Store in the dark or in amber vials.[9] | Protects from potential photodegradation of the fluorenyl moiety of the Fmoc group.[9] |

| Moisture | Store in a dry environment, away from humidity. Use of a desiccator is recommended. | Moisture can facilitate the hydrolysis of the Fmoc group.[9][12] |

Best Practices for Handling

Correct handling procedures are as crucial as proper storage to prevent contamination and degradation.

-

Equilibration to Room Temperature: Before opening, allow the container of this compound to warm to room temperature in a desiccator.[12] This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Gas Purge: After dispensing the desired amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.[12] This helps to displace any moisture-laden air that may have entered.

-

Personal Protective Equipment (PPE): Always handle Fmoc-amino acids in a well-ventilated area, preferably a fume hood, to minimize inhalation of fine powders. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Prevention of Cross-Contamination: Use clean spatulas and weighing vessels for each amino acid to prevent cross-contamination, which can lead to insertion or deletion mutations in the synthesized peptide.[9]

Assessing Purity and Stability: Experimental Protocols

Regular assessment of the purity of this compound, especially for long-term stored batches, is a crucial quality control step. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.

Protocol: Purity Assessment by RP-HPLC

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Analytical reverse-phase HPLC system with a C18 column

-

UV detector

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% ACN in water with 0.1% TFA

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: 265 nm and 301 nm (characteristic absorbance for the Fmoc group)

-

Gradient: A typical gradient would be 10-90% B over 20 minutes.

-

-

Injection and Analysis: Inject 10-20 µL of the sample solution. Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity can be calculated based on the relative peak areas.

Diagram: Workflow for Purity Assessment of this compound

Caption: Standard workflow for assessing the purity of this compound.

Mass Spectrometry (MS) Confirmation

For unequivocal identification of the main peak and any impurities, the HPLC system can be coupled to a mass spectrometer. The expected mass of this compound can be calculated, and the observed mass-to-charge ratio (m/z) from the MS analysis will confirm its identity.

Conclusion

The chemical integrity of this compound is a prerequisite for the successful synthesis of peptides containing asymmetrically dimethylated arginine. By understanding the potential degradation pathways and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this critical reagent. Implementing routine purity assessments will further safeguard the integrity of the synthetic process, ultimately leading to higher quality peptides for research and drug development applications.

References

- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem. URL: https://www.benchchem.com/technical-guides/a-comprehensive-technical-guide-to-the-storage-and-handling-of-fmoc-protected-amino-acids

- Guide to Solid Phase Peptide Synthesis. AAPPTEC. URL: https://www.aapptec.com/guide-to-solid-phase-peptide-synthesis-i-2/

- A Technical Guide to Solid-Phase Peptide Synthesis. Benchchem. URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-solid-phase-peptide-synthesis

- Fmoc-Arg(Me2,Pbf)-OH. Cusabio. URL: https://www.cusabio.com/Fmoc-Arg(Me2,Pbf)-OH-147885.html

- Handling and Storage of Peptides - FAQ. AAPPTEC. URL: https://www.aapptec.com/faq-i-4.html

- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. URL: https://www.csbio.com/spps-guide.html

- A Comprehensive Technical Guide to the Physical and Chemical Properties of Fmoc Protected Amino Acids. Benchchem. URL: https://www.benchchem.com/technical-guides/a-comprehensive-technical-guide-to-the-physical-and-chemical-properties-of-fmoc-protected-amino-acids

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-i-1.html

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. URL: https://www.chem.uci.edu/~jsnowick/group_protocols/peptide_synthesis_guide.pdf

- Fmoc-a-Me-L-Arg(Pbf)-OH. Chem-Impex. URL: https://www.chemimpex.com/products/fmoc-a-me-l-arg-pbf-oh

- This compound unsym. [268564-10-9]. Aapptec Peptides. URL: https://www.peptides.net/fmoc-arg-me-2-oh-unsym-268564-10-9/

- Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). MedchemExpress.com. URL: https://www.medchemexpress.com/fmoc-arg-oh.html

- This compound (asymmetrical). Anaspec. URL: https://www.anaspec.com/products/product.asp?id=26218

- This compound HCl sym. Aapptec Peptides. URL: https://www.peptides.net/fmoc-arg-me-2-oh-hcl-sym/

- This compound (asymmetrical). Advanced ChemTech. URL: https://www.advancedchemtech.com/product/fmoc-argme2-oh-asymmetrical/

- Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP... ResearchGate. URL: https://www.researchgate.net/figure/Stability-of-Fmoc-Arg-X-OH-in-DMF-N-N-dimethylformamide-and-NBP-N-butylpyrrolidone_tbl1_332560384

- Fmoc-Arg(Me,Pbf)-OH Novabiochem. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/mm/852157

- 154445-77-9 | Fmoc-Arg(Pbf)-OH. ChemPep. URL: https://www.chempep.com/product/fmoc-argpbf-oh-cas-154445-77-9/

- Metabolism of NG,NG-and NG,N'G-dimethylarginine in rats. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/6701968/

- NG,NG-dimethyl-L-Arginine (hydrochloride) (ADMA, Asymmetric dimethylarginine). Cayman Chemical. URL: https://www.caymanchem.com/product/80330/ng,ng-dimethyl-l-arginine-(hydrochloride)

- How stable are Fmoc amino acids at room temp? : r/Chempros. Reddit. URL: https://www.reddit.

- Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. URL: https://www.yanfenbio.com/news-detail-proper-storage-and-handling-guidelines-for-peptides.html

- Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A)... ResearchGate. URL: https://www.researchgate.net/figure/Stability-of-the-mixture-of-Fmoc-Arg-Boc-2-OH-OxymaPure-1-1-in-DMF-A-and-NBP-B_fig2_332560384

- Metabolism of endogenous methylarginines. NG-monomethyl-l-arginine... ResearchGate. URL: https://www.researchgate.

- Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15465797/

- Arginine Metabolic Pathways: Arginine residues in intact proteins are... ResearchGate. URL: https://www.researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. csbio.com [csbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Metabolism of NG,NG-and NG,N'G-dimethylarginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. cusabio.com [cusabio.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Handling Precautions for Fmoc-Protected Amino Acids

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of the final product hinges on the meticulous handling of its fundamental building blocks: the Nα-Fmoc-protected amino acids. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for mild deprotection conditions.[1][2][3] This orthogonality, where the Nα-Fmoc group is removed by a weak base while acid-labile side-chain protecting groups remain intact, is a key advantage of this strategy.[1][4][5]

However, the chemical nature of the Fmoc group and the amino acids themselves necessitates a rigorous approach to their storage, handling, and use. Failure to adhere to best practices can introduce a cascade of deleterious side reactions, leading to impurities, low yields, and compromised peptide integrity. This guide provides a comprehensive overview of the critical precautions and technical considerations required to ensure the successful application of Fmoc-amino acids in peptide synthesis.

Physicochemical Properties and Purity

Fmoc-protected amino acids are generally crystalline solids with defined melting points. Their solubility is a critical parameter, with most being soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are the workhorses of SPPS.[] However, some, particularly dipeptides or hydrophobic residues, can exhibit poor solubility, leading to aggregation and incomplete coupling reactions.[7]

The purity of the starting Fmoc-amino acid is paramount. Impurities can arise from the synthesis of the Fmoc-amino acid itself or from degradation during storage. Using high-purity (>99%) Fmoc-amino acids is crucial to minimize the introduction of deletion sequences or other impurities into the final peptide.[8]

Table 1: Common Solvents for Fmoc-Amino Acids in SPPS

| Solvent | Polarity | Common Use | Notes |

| N,N-Dimethylformamide (DMF) | High | Primary solvent for coupling and deprotection | Can contain amine impurities that prematurely cleave the Fmoc group. Use high-purity, amine-free grade.[9] |

| N-Methyl-2-pyrrolidone (NMP) | High | Alternative to DMF, sometimes better for solubility | May cause more degradation of Fmoc-amino acids over extended periods compared to DMF. |

| Dichloromethane (DCM) | Low | Washing steps, limited for dissolving Fmoc-amino acids | Generally not a good solvent for most Fmoc-amino acids. |

Storage and Handling of Solid Fmoc-Amino Acids

The stability of solid Fmoc-amino acids is influenced by temperature, moisture, and light. While they can be stored at room temperature for short periods, long-term storage requires specific conditions to prevent degradation.[10][11]

Core Recommendations:

-

Temperature: For long-term storage, it is recommended to store Fmoc-protected amino acids at 5°C.[10] While some are stable at room temperature, refrigeration minimizes the risk of slow degradation over time.[11] Always allow refrigerated containers to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[10]

-

Moisture: The Fmoc group, and some amino acid side chains, can be sensitive to moisture. It is crucial to store them in tightly sealed containers in a dry environment, such as over a desiccant.[]

-

Light: The fluorenyl moiety of the Fmoc group is light-sensitive, particularly in solution.[] Solid compounds should be stored in opaque containers or protected from direct light to prevent photochemical degradation.

Preparation and Handling of Fmoc-Amino Acid Solutions

The stability of Fmoc-amino acids decreases once they are in solution, especially in the polar aprotic solvents used for SPPS.

Best Practices:

-

Fresh Solutions: Prepare solutions of Fmoc-amino acids immediately before use in the coupling step. Prolonged storage in solvents like DMF can lead to premature deprotection or other side reactions.[3]

-

Solvent Quality: The purity of the solvent is critical. DMF, a common solvent, can degrade to form dimethylamine and formic acid. Dimethylamine, a secondary amine, can cause premature deprotection of the Fmoc group. Therefore, using high-purity, amine-free DMF is essential.[9]

-

Addressing Solubility Issues: For Fmoc-amino acids with poor solubility, several techniques can be employed:

-

Sonication: This can help break up aggregates and facilitate dissolution.[12]

-

Gentle Heating: Warming the solution to 30-40°C can improve solubility, but excessive heat should be avoided as it can degrade the Fmoc group.[12]

-

Co-solvents: The addition of a small amount of a different solvent, such as NMP or DCM, can sometimes improve solubility.[12]

-

Core Chemistry: The Fmoc Deprotection Mechanism

The removal of the Fmoc group is the critical deprotection step in each cycle of SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[13][14]

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[15][16]

-

This generates a stabilized carbanion.

-

The carbanion undergoes β-elimination, releasing carbon dioxide and dibenzofulvene (DBF).[14][15]

-

The reactive DBF is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, which is then washed away.[14][15]

This process exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next activated Fmoc-amino acid.

Caption: The Fmoc deprotection mechanism.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the handling and use of Fmoc-amino acids, leading to impurities that can be difficult to separate from the target peptide.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc SPPS, occurring with aspartic acid (Asp) residues.[8] The side-chain carboxyl group can attack the backbone amide bond under basic conditions (during piperidine treatment), forming a five-membered succinimide ring (aspartimide). This can lead to racemization at the α-carbon and subsequent ring-opening to form both α- and β-linked peptides.[17][18]

Mitigation:

-

Use protecting groups on the preceding amino acid's backbone amide, such as 2-hydroxy-4-methoxybenzyl (Hmb).[18]

-

Add HOBt to the piperidine deprotection solution.[18]

Diketopiperazine Formation

This side reaction is prevalent at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[18]

Mitigation:

-

Use sterically hindered resins like 2-chlorotrityl chloride resin, which can suppress this side reaction.[18]

-

Couple the third amino acid immediately after the deprotection of the second.

Racemization

Loss of stereochemical integrity can occur, particularly for residues like Cys and His, during the activation step prior to coupling.[4]

Mitigation:

-

Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma Pure.[4]

-

Avoid prolonged activation times.[4]

Aggregation

During synthesis, growing peptide chains, especially hydrophobic sequences, can aggregate on the resin.[1][7] This can hinder the access of reagents, leading to incomplete coupling and deprotection.[7][16]

Mitigation:

-

Use chaotropic agents like LiCl to disrupt hydrogen bonding.[12]

-

Perform coupling at elevated temperatures.[12]

-

Switch to a stronger solvent like NMP.[12]

Caption: Common side reactions and their causes.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Incomplete Deprotection | Degraded piperidine; Insufficient reaction time; Peptide aggregation.[19] | Use fresh 20% piperidine in DMF; Increase deprotection time or perform a double deprotection; Use stronger deprotection cocktails (e.g., with DBU) for difficult sequences.[4][19] |

| Incomplete Coupling | Poor solubility of Fmoc-amino acid; Peptide aggregation; Steric hindrance.[4] | Sonicate or gently warm the amino acid solution; Perform a double coupling; Use stronger coupling reagents (e.g., HATU); Increase reaction time.[4] |

| Unexpected Mass in Final Product | Deletion sequences (from incomplete coupling/deprotection); Side-chain protecting group modification; Aspartimide-related byproducts. | Review synthesis monitoring data (e.g., UV monitoring of Fmoc deprotection); Optimize deprotection and coupling times; For Asp-containing peptides, use mitigation strategies. |

A useful tool for monitoring the completion of coupling and deprotection is the Kaiser test, a colorimetric assay that detects free primary amines.[19] A positive blue result after deprotection indicates successful Fmoc removal.[19]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

Objective: To remove the Nα-Fmoc group from the resin-bound peptide.

Materials:

Procedure:

-

Wash the peptide-resin with DMF (3 times).

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an initial 3 minutes, then drain the solution.[4]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][9]

-

Optional: Perform a Kaiser test to confirm the presence of a free primary amine.[4][19]

Protocol 2: Activation and Coupling of an Fmoc-Amino Acid

Objective: To couple the next Fmoc-amino acid to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HCTU, 2.9 equivalents)[4]

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[4]

-

High-purity DMF

Procedure:

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.[4]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, extend the reaction time or perform a second coupling.[4]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

By understanding the chemical principles behind the Fmoc strategy and adhering to these handling precautions, researchers can minimize side reactions, improve synthesis efficiency, and ultimately ensure the quality and integrity of their synthetic peptides.

References

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.

- Fiveable. (n.d.). Fmoc Deprotection Definition - Organic Chemistry Key Term.

- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.

- BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Góngora-Benítez, M., et al. (n.d.).

- (n.d.). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.

- (2023).

- (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- (2014). Methods and protocols of modern solid phase peptide synthesis.

- (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

- Reddit. (2021).

- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.

- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?

- (n.d.).

- (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- (n.d.). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. PMC - NIH.

Sources

- 1. chempep.com [chempep.com]

- 2. genscript.com [genscript.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Post-Translational Modifications in Peptides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, extending the functional diversity of the proteome far beyond the genetic code.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of PTMs in peptides is not merely academic; it is fundamental to elucidating disease mechanisms, discovering novel biomarkers, and designing effective, stable, and safe therapeutic agents.[2][4] This guide provides an in-depth technical exploration of the core principles of peptide PTMs, moving from their biochemical basis to the practicalities of their analysis and their profound implications in modern drug discovery. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of PTM analysis and leverage this knowledge for therapeutic innovation.

The Expanded Functional Landscape: Why PTMs Matter